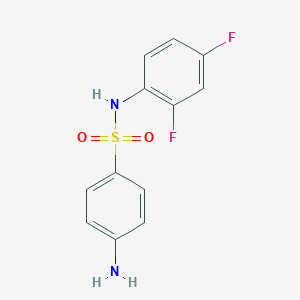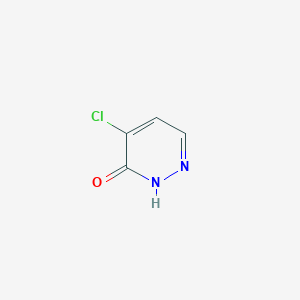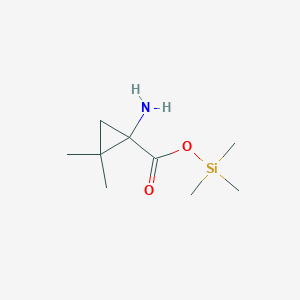
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) is a chemical compound that is widely used in scientific research. It is a derivative of cyclopropane carboxylic acid and is commonly referred to as CD-TMS. This compound has been extensively studied for its various applications in different fields of research.
Wirkmechanismus
CD-TMS acts as a derivatization reagent by reacting with amino acids and other small molecules to form stable derivatives that can be easily analyzed using chromatography techniques. The trimethylsilyl group in CD-TMS improves the volatility and stability of the derivatives, making them ideal for gas chromatography-mass spectrometry analysis.
Biochemische Und Physiologische Effekte
CD-TMS has no known biochemical or physiological effects on living organisms. It is a stable compound that is not metabolized by the body and is excreted unchanged.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of CD-TMS in lab experiments include its high yield and purity, stability, and ease of use. It is also a versatile compound that can be used in a wide range of applications. However, the limitations of CD-TMS include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the use of CD-TMS in scientific research. One area of interest is the development of new derivatives of CD-TMS for the analysis of larger biomolecules such as proteins and nucleic acids. Another area of interest is the use of CD-TMS in the synthesis of new compounds for drug discovery and development. Finally, there is a need for further optimization of the synthesis and analysis methods for CD-TMS to make it more accessible and cost-effective for researchers.
Synthesemethoden
The synthesis of CD-TMS is a multi-step process that involves the reaction of cyclopropane carboxylic acid with trimethylsilyl chloride and then with ammonia. The final product is obtained after purification using chromatography techniques. This method has been optimized to produce high yields of pure CD-TMS.
Wissenschaftliche Forschungsanwendungen
CD-TMS is widely used in scientific research for various applications. It is commonly used as a derivatization reagent for the analysis of amino acids, peptides, and other small molecules. It is also used in the synthesis of novel compounds for drug discovery and development. CD-TMS has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
CAS-Nummer |
128753-46-8 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Molekularformel |
C9H19NO2Si |
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
trimethylsilyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H19NO2Si/c1-8(2)6-9(8,10)7(11)12-13(3,4)5/h6,10H2,1-5H3 |
InChI-Schlüssel |
DCNZAWWDMXMSIM-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
Kanonische SMILES |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



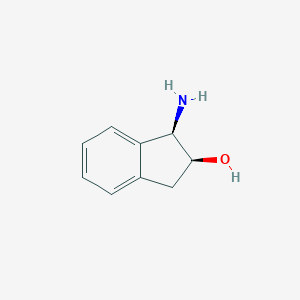
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
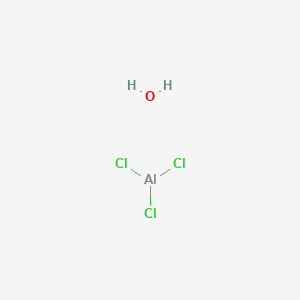
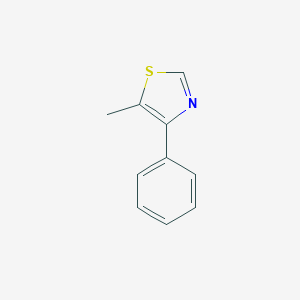
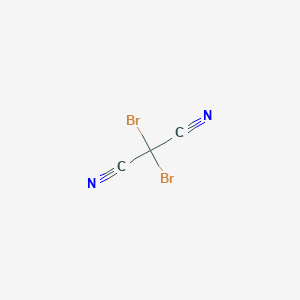
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
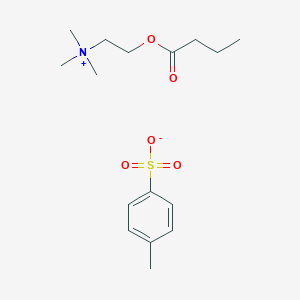
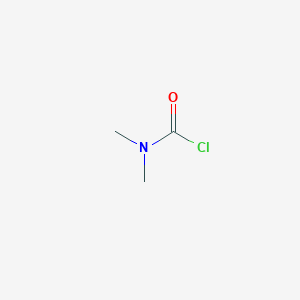
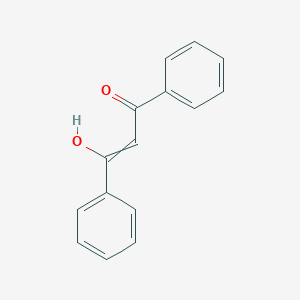
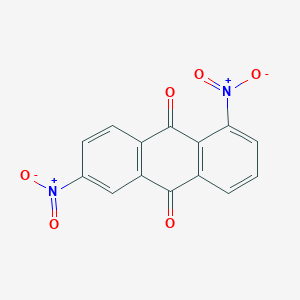
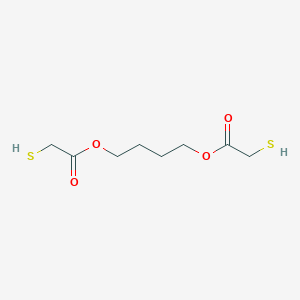
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
